molecular formula C22H17Cl2N3O2S B1670557 Diflapolin

Diflapolin

Cat. No.: B1670557
M. Wt: 458.4 g/mol
InChI Key: FGXLEECGXSDIMM-UHFFFAOYSA-N
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Description

Diflapolin is a chemical compound known for its dual inhibitory action on two key enzymes: 5-lipoxygenase-activating protein and soluble epoxide hydrolase. These enzymes are involved in the metabolism of arachidonic acid, a fatty acid that plays a crucial role in the inflammatory response. By inhibiting these enzymes, this compound has shown potential in treating inflammation-related diseases .

Mechanism of Action

Target of Action

Diflapolin is a dual inhibitor that primarily targets two proteins: the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH) . FLAP facilitates the conversion of arachidonic acid (AA) by 5-lipoxygenase (5-LOX) to pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It inhibits 5-LOX product formation in intact human monocytes and neutrophils, and suppresses the activity of isolated sEH . It fails to inhibit isolated 5-LOX, blocks 5-LOX product formation in cells only when 5-LOX/FLAP is co-expressed, loses potency in intact cells when exogenous AA is supplied, and prevents 5-LOX/FLAP complex assembly in leukocytes .

Biochemical Pathways

This compound affects the arachidonic acid (AA) cascade, a central pathway in the biosynthesis of lipid mediators with both pro-inflammatory and anti-inflammatory properties . By inhibiting FLAP and sEH, this compound disrupts the conversion of AA to pro-inflammatory leukotrienes and the degradation of anti-inflammatory EETs .

Pharmacokinetics

Its ability to inhibit 5-lox product formation in human monocytes and neutrophils, as well as its activity in the zymosan-induced mouse peritonitis model, suggest that it is bioavailable and can exert its effects in vivo .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cysteinyl-LTs and LTB4 formation, and the suppression of neutrophil infiltration . In the zymosan-induced mouse peritonitis model, this compound impaired vascular permeability .

Action Environment

It’s worth noting that this compound’s potency in intact cells decreases when exogenous aa is supplied , suggesting that the presence of certain substances in the environment can affect its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diflapolin is synthesized through a series of chemical reactions involving the formation of a urea derivative. The synthesis begins with the reaction of 4-(benzothiazol-2-ylmethoxy)-2-methylphenylamine with 3,4-dichlorophenyl isocyanate to form the desired urea compound. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: Diflapolin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Diflapolin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Diflapolin is unique due to its dual inhibitory action on both 5-lipoxygenase-activating protein and soluble epoxide hydrolase. This dual action provides a more comprehensive approach to modulating the inflammatory response compared to compounds that target only one of these enzymes .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXLEECGXSDIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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